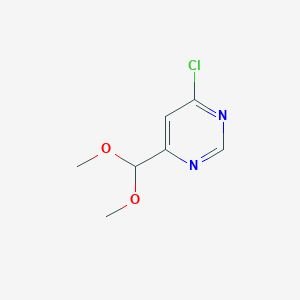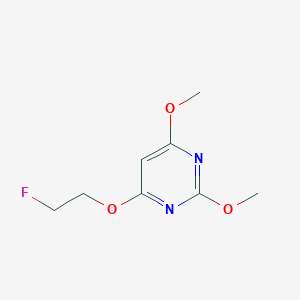
4-(2-Fluoroethoxy)-2,6-dimethoxypyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Fluoroethoxy)-2,6-dimethoxypyrimidine is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential in various biological processes This compound is characterized by the presence of a fluoroethoxy group and two methoxy groups attached to a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoroethoxy)-2,6-dimethoxypyrimidine typically involves the reaction of 2,6-dimethoxypyrimidine with 2-fluoroethanol in the presence of a suitable base. The reaction conditions often include the use of a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
化学反応の分析
Types of Reactions
4-(2-Fluoroethoxy)-2,6-dimethoxypyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The fluoroethoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The fluoroethoxy group can be hydrolyzed to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a solvent like acetonitrile or ethanol and a base such as triethylamine.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions can be used, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
4-(2-Fluoroethoxy)-2,6-dimethoxypyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for designing new drugs, particularly in the development of antiviral and anticancer agents.
Biological Studies: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Radioligand Development: It is used in the synthesis of radioligands for positron emission tomography (PET) imaging, particularly for imaging neuroinflammation and other neurological conditions
作用機序
The mechanism of action of 4-(2-Fluoroethoxy)-2,6-dimethoxypyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological target involved.
類似化合物との比較
Similar Compounds
2-(4-(2-Fluoroethoxy)piperidin-1-yl)-9-methyl-9H-pyrrolo[2,3-b4,5-c’]dipyridine: Used as a PET tracer for detecting pathological aggregated tau in Alzheimer’s disease.
Lobelane Analogues: Containing 4-hydroxy and 4-(2-fluoroethoxy) aromatic substituents, these compounds are potent inhibitors of dopamine uptake.
Uniqueness
4-(2-Fluoroethoxy)-2,6-dimethoxypyrimidine is unique due to its specific structural features, such as the combination of fluoroethoxy and methoxy groups on a pyrimidine ring. This unique structure imparts specific chemical and biological properties, making it valuable for various research applications.
特性
分子式 |
C8H11FN2O3 |
|---|---|
分子量 |
202.18 g/mol |
IUPAC名 |
4-(2-fluoroethoxy)-2,6-dimethoxypyrimidine |
InChI |
InChI=1S/C8H11FN2O3/c1-12-6-5-7(14-4-3-9)11-8(10-6)13-2/h5H,3-4H2,1-2H3 |
InChIキー |
RETKYQCMYOUPFR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=NC(=N1)OC)OCCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


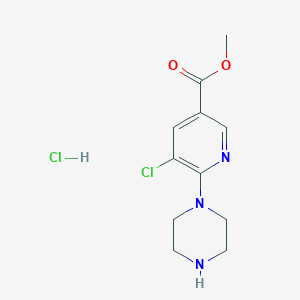
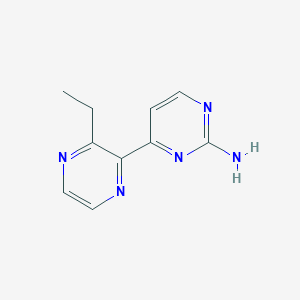
![1-(methoxymethyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B13104809.png)
![5-(3-(1H-Benzo[D]imidazol-2-YL)-1H-indazol-5-YL)-4-methylpyridin-3-OL](/img/structure/B13104817.png)
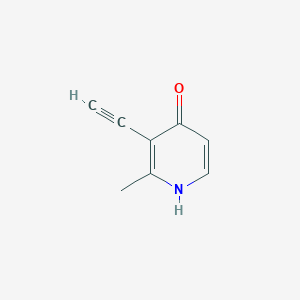
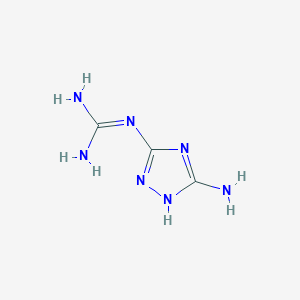
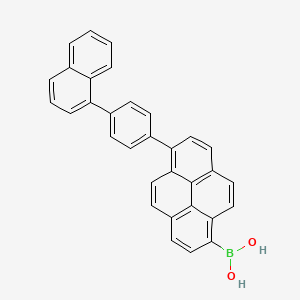
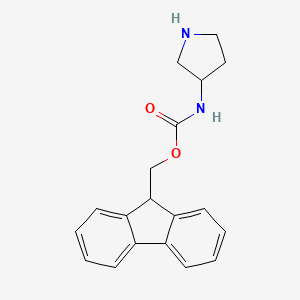

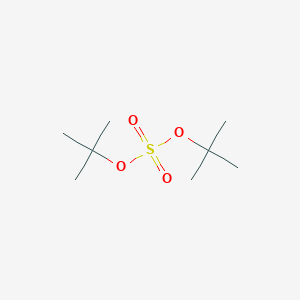
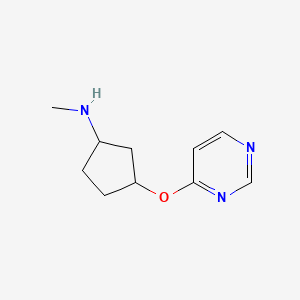
![N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N1-phenyl-N4,N4-di-p-tolylbenzene-1,4-diamine)](/img/structure/B13104884.png)
![methyl (2R)-2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate](/img/structure/B13104885.png)
